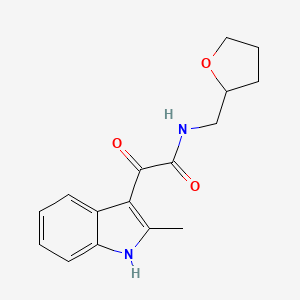
N-(1-ベンゾチオフェン-5-イル)-5-ニトロチオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It’s a structural alert with the formula C8H6S . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in coupling reactions and electrophilic cyclization reactions .
Physical And Chemical Properties Analysis
Benzo[b]thiophene has a molecular mass of 118.19 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
科学的研究の応用
作用機序
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is the sigma receptors, particularly the sigma-1 receptor . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including neurodegenerative disorders .
Mode of Action
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide: interacts with its targets by activating sigma receptors . This activation has been reported to protect neurons against Aβ-induced neurotoxicity and memory deficits . The compound appears to act by promoting neurite outgrowth and preserving synaptic plasticity in the cortex and hippocampus .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide involve the sigma-1 receptor pathways . Activation of these receptors can lead to various downstream effects, including neuroprotection and enhancement of synaptic plasticity .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide ’s action include neuroprotection against Aβ-induced neurotoxicity, promotion of neurite outgrowth, and preservation of synaptic plasticity in the cortex and hippocampus . These effects could potentially contribute to its therapeutic benefits in neurodegenerative diseases.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division and metabolism. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate .
Cellular Effects
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure can lead to changes in its efficacy and potential long-term effects on cellular function, which are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the oxidative stress pathway by modulating the activity of enzymes involved in the production and detoxification of reactive oxygen species . These interactions highlight the compound’s potential role in regulating cellular metabolism and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.
Subcellular Localization
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUOAORVRGMJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)
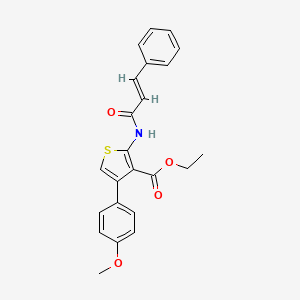
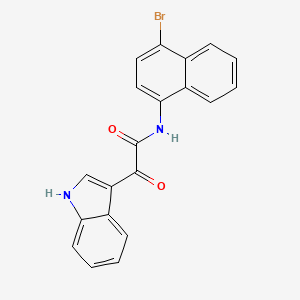

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)


![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)
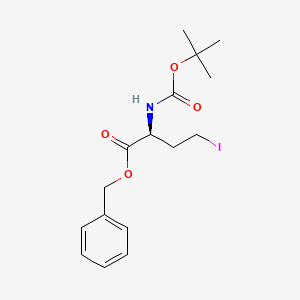
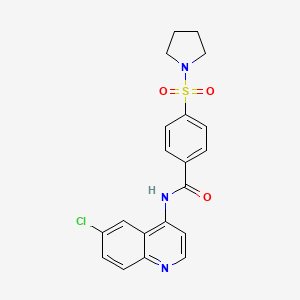

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2573227.png)
